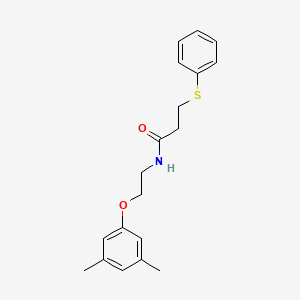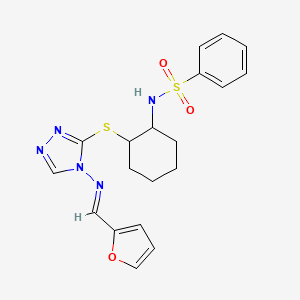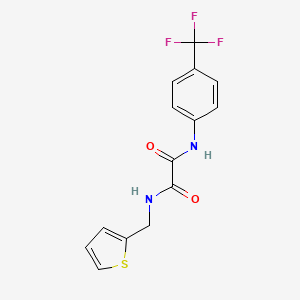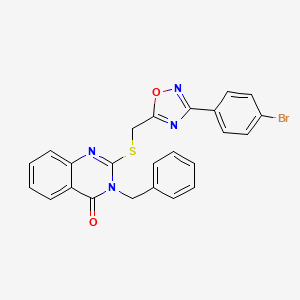
4-(Fluoromethylsulfonyl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride involves the condensation of chlorosulfonyl- and fluorosulfonyl-benzoyl chlorides with specific reagents, leading to the formation of derivatives that can further react to produce a variety of compounds. For example, the synthesis of 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives demonstrates the versatility of sulfonamide and sulfonyl chloride functionalities in synthetic chemistry (Fedyunyaeva & Shershukov, 1993).
Molecular Structure Analysis
The molecular and electronic structures of related compounds, such as sterically hindered dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides, have been characterized by X-ray crystallography and computational studies. These analyses provide insights into the effects of molecular geometry on the reactivity and stability of sulfonyl chloride derivatives (Rublova et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives include transformations into sulfonamides, sulfones, and other sulfonated compounds. These reactions often leverage the reactive sulfonyl chloride group for nucleophilic substitutions, highlighting the compound's versatility as a building block in organic synthesis (Tolmachova et al., 2018).
Physical Properties Analysis
The physical properties of sulfonyl chloride derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in synthesis and material science. For instance, the crystallographic analysis of aromatic sulfonyl fluoride and sulfonyl chloride motifs reveals the influence of different halides on the noncovalent interactions within the solid state, affecting the compound's physical properties and reactivity (Bellia et al., 2022).
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as reactivity towards various nucleophiles, stability under different conditions, and potential for further chemical transformations, are essential for their application in organic synthesis and development of new materials. Research into the synthesis and evaluation of covalent inhibitor libraries using sulfonyl fluoride building blocks illustrates the potential of these compounds in medicinal chemistry and drug discovery (Tolmachova et al., 2018).
Scientific Research Applications
Microbial Degradation and Environmental Impact
Polyfluoroalkyl chemicals, which include compounds like 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride, are extensively used in various industrial and commercial applications. Their environmental degradation, specifically through microbial pathways, is crucial for understanding their fate and potential impact on ecosystems. Studies have shed light on the biodegradation of these compounds, focusing on microbial degradation pathways, the formation of stable intermediates and products, and the environmental implications of such processes (Liu & Avendaño, 2013). Additionally, the presence and impact of these substances in the environment, specifically in aquatic ecosystems, have been scrutinized to understand their persistence and potential harm (Xiao, 2017).
Synthesis and Application in Organic Chemistry
This compound is involved in various synthesis processes due to its reactivity. The compound and its related chemicals have been studied for their roles in forming bonds such as C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This is particularly relevant in the context of electrophilic chlorination and enantioselective chlorination, highlighting its significance in the field of organic chemistry and synthesis (Chachignon, Guyon & Cahard, 2017).
Environmental and Health Perspectives
The widespread use and environmental entry of chemicals similar to this compound, such as benzalkonium chlorides, have raised concerns due to their antimicrobial properties and potential for inducing microbial resistance. Research has emphasized understanding the concentration of these compounds in consumer products and their correlation with the emergence of microbial tolerance, presenting a clear need for regulatory scrutiny and a balanced evaluation of benefits versus risks (Pereira & Tagkopoulos, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonyl chlorides are generally known to react with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively . These reactions are commonly used in the synthesis of various pharmaceuticals and other organic compounds .
Mode of Action
The mode of action of 4-(Fluoromethylsulfonyl)benzenesulfonyl chloride involves the formation of covalent bonds with its targets. The sulfonyl chloride group is highly reactive due to the good leaving group (chloride ion), which can be displaced by nucleophiles such as amines, alcohols, and thiols . The fluoromethyl group attached to the sulfonyl moiety may enhance the reactivity of the compound due to the strong electron-withdrawing property of the fluoride atom .
Biochemical Pathways
The compound’s reactivity with amines, alcohols, and thiols suggests that it could potentially interfere with various biochemical pathways involving these functional groups .
Pharmacokinetics
The compound’s reactivity suggests that it could be rapidly metabolized in the body . The impact of these properties on the compound’s bioavailability would need to be determined through further pharmacokinetic studies.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. Given its reactivity, the compound could potentially modify proteins or other biomolecules, altering their function . The specific effects would need to be determined through further experimental studies.
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity suggests that it could be sensitive to moisture . Additionally, its reactivity with amines, alcohols, and thiols could be influenced by the concentrations of these species in the environment .
properties
IUPAC Name |
4-(fluoromethylsulfonyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO4S2/c8-15(12,13)7-3-1-6(2-4-7)14(10,11)5-9/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNOYMKDMWKCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CF)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2491074.png)

![N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2491078.png)


![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491082.png)
![2-{(E)-[(3-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2491085.png)


![ethyl 2-(5-methylisoxazole-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2491088.png)
![5-((3,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2491091.png)

![2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491095.png)
